2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene
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Overview
Description
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene typically involves multiple steps, starting with the preparation of the thiophene core. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the cyclization of various substrates under specific conditions, such as the presence of sulfur sources and catalysts.
For the specific compound , the introduction of the iododecyl and octyl groups can be achieved through alkylation reactions. The iododecyl group is typically introduced via halogenation reactions, where iodine is added to a decyl chain, followed by coupling with the thiophene core. The octyl group can be introduced through similar alkylation reactions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce these compounds efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodine atom or to modify the alkyl chains.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of anticancer and antimicrobial drugs.
Mechanism of Action
The mechanism of action of 2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene depends on its specific application. In organic electronics, the compound functions as a semiconductor, facilitating the transport of charge carriers through its conjugated system. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and long alkyl chains can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene: Another thiophene derivative with long alkyl chains, used in organic electronics.
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile: A thiophene derivative with a cyano group, used in material science.
Uniqueness
2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene is unique due to the presence of both iododecyl and octyl groups, which can significantly influence its chemical reactivity and physical properties. The iodine atom provides a site for further functionalization, while the long alkyl chains enhance its solubility and processability in organic solvents.
Properties
CAS No. |
821782-11-0 |
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Molecular Formula |
C30H43IS3 |
Molecular Weight |
626.8 g/mol |
IUPAC Name |
2-[5-(10-iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C30H43IS3/c1-2-3-4-5-10-13-16-25-18-20-27(32-25)29-22-23-30(34-29)28-21-19-26(33-28)17-14-11-8-6-7-9-12-15-24-31/h18-23H,2-17,24H2,1H3 |
InChI Key |
YPONISTZDCYEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCCCCCI |
Origin of Product |
United States |
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